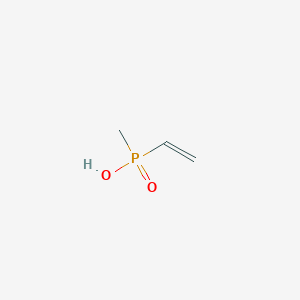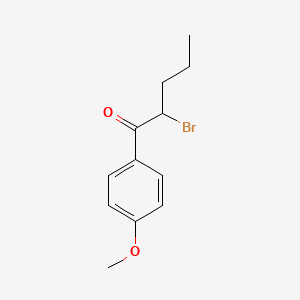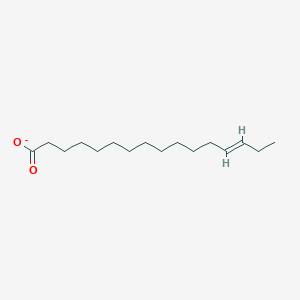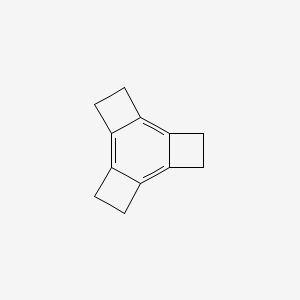
Methylvinylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylvinylphosphinic acid is an organophosphorus compound with the molecular formula C3H7O2P It is characterized by the presence of both a methyl group and a vinyl group attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylvinylphosphinic acid can be synthesized through several methods. One common approach involves the condensation of a vinyl Grignard reagent or lithium acetylide with P-chloroaminophosphines, followed by acidic hydrolysis of the resulting vinyl or ethynylaminophosphines on a solid acid such as Amberlyst 15 . Another method involves the hydrolysis of methyldichlorophosphine, which yields methylphosphinic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylvinylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphinic acids.
Aplicaciones Científicas De Investigación
Methylvinylphosphinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methylvinylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methylvinylphosphinic acid include:
- Methylphosphinic acid
- Vinylphosphonic acid
- Dimethylphosphinic acid
Uniqueness
This compound is unique due to the presence of both a methyl and a vinyl group, which imparts distinct chemical properties and reactivity.
Propiedades
| 53314-64-0 | |
Fórmula molecular |
C3H7O2P |
Peso molecular |
106.06 g/mol |
Nombre IUPAC |
ethenyl(methyl)phosphinic acid |
InChI |
InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5) |
Clave InChI |
ZNBYZIRVKBMNRF-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

